molecular formula C16H23NO6 B111565 Boc-3,4-dimethoxy-l-phenylalanine CAS No. 127095-97-0

Boc-3,4-dimethoxy-l-phenylalanine

Cat. No. B111565
M. Wt: 325.36 g/mol
InChI Key: ADWMFTMMXMHMHB-NSHDSACASA-N
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Description

Boc-3,4-dimethoxy-l-phenylalanine is a chemical compound with the molecular formula C16H23NO6 . It is also known by other names such as L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-,N-Boc-3 .


Synthesis Analysis

The synthesis of Boc-3,4-dimethoxy-l-phenylalanine involves the use of chiral ProDOT-Boc-Phe. The modified electrodes were synthesized via potentiostatic polymerization of chiral ProDOT-Boc-Phe .


Molecular Structure Analysis

The molecular structure of Boc-3,4-dimethoxy-l-phenylalanine is represented by the molecular formula C16H23NO6 .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-3,4-dimethoxy-l-phenylalanine are not detailed in the search results, it’s important to note that this compound is used for R&D purposes .


Physical And Chemical Properties Analysis

Boc-3,4-dimethoxy-l-phenylalanine has a molecular weight of 325.36 . Other physical and chemical properties such as density, boiling point, and refractive index are not available in the search results .

Scientific Research Applications

  • Phenylalanine Ammonia-Lyase Engineering

    • Field : Biotechnology
    • Application : This compound has been used in the engineering of phenylalanine ammonia-lyase, an enzyme that plays a key role in the biosynthesis of phenylpropanoids .
    • Method : The study involved rational design and saturation mutagenesis efforts for engineering phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL). The engineered PALs were active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine .
    • Outcome : The engineered PALs showed improved activity, highlighting the limited mutational variety of the substrate specificity-modulator residues .
  • N-Boc Deprotection

    • Field : Organic Chemistry
    • Application : The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
    • Method : An efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
    • Outcome : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Safety And Hazards

When handling Boc-3,4-dimethoxy-l-phenylalanine, it’s important to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWMFTMMXMHMHB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445536
Record name boc-3,4-dimethoxy-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3,4-dimethoxy-l-phenylalanine

CAS RN

127095-97-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127095-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-3,4-dimethoxy-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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